molecular formula C11H16N2O B585062 1-(5-Methylpyridin-2-YL)piperidin-4-OL CAS No. 158181-84-1

1-(5-Methylpyridin-2-YL)piperidin-4-OL

Cat. No.: B585062
CAS No.: 158181-84-1
M. Wt: 192.262
InChI Key: JBQHLVDKECTGIC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 5-methyl-2-pyridinecarboxaldehyde with piperidine followed by reduction and cyclization can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(5-Methylpyridin-2-YL)piperidin-4-OL undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-YL)piperidin-4-OL involves its interaction with specific molecular targets. The piperidine ring and the pyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-(5-Methylpyridin-2-YL)piperidin-4-OL can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-3-11(12-8-9)13-6-4-10(14)5-7-13/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQHLVDKECTGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671451
Record name 1-(5-Methylpyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158181-84-1
Record name 1-(5-Methylpyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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